N-(3-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

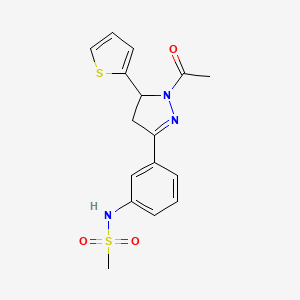

N-(3-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic compound featuring a pyrazoline core substituted with acetyl, thiophene, and methanesulfonamide groups. The compound’s synthesis typically involves cyclocondensation reactions followed by functionalization, as seen in related pyrazoline derivatives .

Properties

IUPAC Name |

N-[3-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-11(20)19-15(16-7-4-8-23-16)10-14(17-19)12-5-3-6-13(9-12)18-24(2,21)22/h3-9,15,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPHDCFEWYVTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions involving the formation of the pyrazole core followed by functionalization with the thiophene ring and phenylmethanesulfonamide. Key steps include cyclization reactions to create the pyrazole and subsequent acetylation and sulfonamide formation.

Industrial Production Methods: For industrial-scale production, optimization of these reactions would be essential, focusing on efficient catalysts, high yields, and minimizing by-products. Large-scale reactors, controlled temperatures, and purifications are standard practices.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Typically involving reagents like peroxides or KMnO4, targeting sulfur or aromatic rings.

Reduction: Potentially with hydrogenation or metal hydrides, focusing on the pyrazole or sulfonamide groups.

Substitution: Various nucleophilic or electrophilic substitutions, especially on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogen reagents, strong acids or bases, depending on the target group.

Major Products: Primary products would include modified sulfonamides, acetyl derivatives, and various substituted pyrazoles, depending on reaction specifics.

Scientific Research Applications

Chemistry: Utilized as an intermediate in organic synthesis, forming more complex molecules for pharmaceuticals.

Biology: Studied for potential enzyme inhibition or as a molecular probe due to its unique structure.

Medicine: Explored for its potential as an anti-inflammatory agent or in cancer research for targeted therapies.

Industry: Possible applications in materials science for developing novel polymers or as a component in specialty chemicals.

Mechanism of Action

Comparison with Other Compounds:

Sulfonamides: This compound shares properties with other sulfonamides, known for their antibiotic activity.

Pyrazoles: Similar to other pyrazole compounds, often used in pharmaceuticals for anti-inflammatory or anti-cancer properties.

Thiophenes: Unique in its combination, providing distinctive electronic and binding characteristics compared to solely pyrazole or thiophene-containing compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Several analogues share the pyrazoline-methanesulfonamide backbone but differ in substituents:

- N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Replaces the acetyl and thiophene groups with benzoyl and 2-ethoxyphenyl substituents.

- N-(5-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide (7c) : Incorporates a benzoxazole ring instead of the phenyl-methanesulfonamide group. It exhibits a melting point of 178–181°C and a molecular ion peak at m/z 396.99 (M+1), suggesting higher thermal stability compared to the target compound .

Table 1: Structural and Physical Comparison

Physicochemical Properties

- Solubility: The methanesulfonamide group enhances water solubility compared to non-sulfonamide analogues, such as quinolinone derivatives () .

- Thermal Stability : Benzoxazole-containing analogues (e.g., 7c) exhibit higher melting points (>170°C) than the target compound, likely due to rigid aromatic systems .

Biological Activity

N-(3-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with thiophene and an acetyl group. Its structure suggests potential interactions with various biological targets, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O2S |

| Molecular Weight | 345.41 g/mol |

| Key Functional Groups | Pyrazole, Thiophene, Sulfonamide |

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with molecular targets such as enzymes or receptors through:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

The presence of the sulfonamide group suggests that the compound may inhibit specific enzymes by binding to their active sites, a characteristic feature of many sulfonamide derivatives.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Substituted pyrazoles have been shown to possess antimicrobial properties against various bacterial and fungal strains. The presence of the thiophene group in this compound may enhance its effectiveness against pathogens .

- Antitumor Potential : Pyrazole derivatives are known for their inhibitory effects on key cancer-related kinases such as BRAF(V600E) and EGFR. Investigations into this compound could reveal similar antitumor activity .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for further therapeutic exploration .

Case Studies

- Antimicrobial Testing : In vitro studies have demonstrated that related pyrazole compounds show significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be a promising candidate for developing new antibiotics .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the functional groups of pyrazole derivatives to optimize their biological activities. Understanding SAR is crucial for enhancing the efficacy and specificity of this compound against targeted diseases .

Future Directions

Further research is necessary to fully understand the biological activity of this compound. Suggested areas for future studies include:

- In vitro and In vivo Studies : Comprehensive testing in controlled laboratory settings and animal models to evaluate the compound's efficacy and safety.

- Mechanistic Studies : Detailed investigations into how the compound interacts with specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.